3-Chlorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

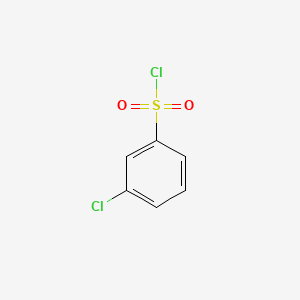

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINWZUJVEXUHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183075 | |

| Record name | 3-Chlorobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2888-06-4 | |

| Record name | 3-Chlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2888-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorobenzenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3-Chlorobenzenesulfonyl chloride. The information is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and research applications.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature, though it can solidify into pale yellow crystals under colder conditions.[1] It possesses a pungent and corrosive odor.[2] The compound is notable for its role as a reactive intermediate in organic synthesis, particularly in the formation of sulfonamides, a critical functional group in many pharmaceutical compounds.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂O₂S | [3] |

| Molecular Weight | 211.07 g/mol | [3][4] |

| CAS Number | 2888-06-4 | [3][4] |

| Appearance | Colorless to light yellow liquid or pale yellow crystalline solid | [1][2] |

| Melting Point | -1.00 °C (272.15 K) to 21 °C | [1][3] |

| Boiling Point | 102-104 °C at 1 mmHg; 272.00 °C (545.15 K) | [1][3][4] |

| Density | 1.499 g/mL at 25 °C; Approximately 1.49 g/cm³ to 1.5900 g/cm³ | [1][2][3][4] |

| Refractive Index | n20/D 1.568 | [4] |

| Flash Point | 110 °C (230.0 °F) - closed cup | [4] |

| Solubility | Soluble in organic solvents such as ether, benzene, chloroform, and dichloromethane.[1][2] Limited solubility in water.[1] | [1][2] |

Experimental Protocols

Melting Point Determination

The melting point can be determined by packing a small amount of the solid compound into a capillary tube and heating it slowly in a melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point at reduced pressure can be determined using a distillation apparatus. For atmospheric pressure, a small amount of the liquid is heated in a fusion tube with an inverted sealed capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

Density Determination

The density can be measured by weighing a known volume of the liquid. A pycnometer or a graduated cylinder and a precision balance can be used. The density is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

To determine solubility, a small, measured amount of this compound is added to a test tube containing a specific solvent. The mixture is agitated, and the degree of dissolution is observed. This can be done qualitatively or quantitatively at different temperatures.

Synthesis Pathway

This compound can be synthesized through a multi-step process starting from 3-chloroaniline. The following diagram illustrates a common synthetic route.

Caption: Synthesis of this compound from 3-Chloroaniline.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[2][5] It causes severe skin burns and eye damage.[5][6] It is crucial to use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when working in a poorly ventilated area.[1][5]

The compound is reactive with water and can release hydrochloric acid upon hydrolysis.[1][2] Therefore, it should be stored in a cool, dry, and well-ventilated area away from moisture, heat sources, and incompatible materials such as strong oxidizing agents and strong bases.[2][5] Containers should be tightly sealed and made of corrosion-resistant materials.[2] In case of contact, immediate medical attention is required. For skin contact, wash off immediately with plenty of water after removing contaminated clothing.[5] For eye contact, rinse cautiously with water for several minutes.[5]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to 3-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 3-Chlorobenzenesulfonyl chloride, a pivotal reagent in organic synthesis and pharmaceutical development. It covers its chemical identity, physical properties, synthesis, reactivity, and safety protocols, presented in a format tailored for technical experts.

Chemical Identity and Structure

This compound is an organosulfur compound characterized by a benzene (B151609) ring substituted with a chlorine atom at the meta-position and a sulfonyl chloride functional group.[1] Its unique structure makes it a versatile intermediate in the synthesis of a wide range of complex molecules.[1][2]

The Chemical Abstracts Service (CAS) has assigned the number 2888-06-4 to this compound.[][4][5][6][7][8][9]

Caption: Molecular structure of this compound.

Molecular Identifiers

A summary of key identifiers for this compound is provided below.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [][8] |

| CAS Number | 2888-06-4 | [][4][5][8] |

| Molecular Formula | C₆H₄Cl₂O₂S | [][4][6][8][9] |

| Molecular Weight | 211.07 g/mol | [][6][9] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | [] |

| InChI Key | OINWZUJVEXUHCC-UHFFFAOYSA-N | [][4][8] |

| EC Number | 220-753-0 | |

| Synonyms | m-Chlorobenzenesulfonyl chloride, 3-Chlorobenzene-1-sulfonyl chloride | [][4][5] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature with a pungent odor.[5][10] It is sensitive to moisture and will react with water.[4][5]

| Property | Value | Citation |

| Appearance | Clear yellow liquid | [][5] |

| Melting Point | 21 °C | [][4][5][6] |

| Boiling Point | 102-104 °C at 1 mmHg | [5][6][7] |

| Density | 1.499 - 1.529 g/cm³ at 25 °C | [][4] |

| Refractive Index (n20/D) | 1.568 | [4][5] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Soluble in organic solvents (ether, benzene, chloroform); limited solubility in water. | [2][10] |

Experimental Protocols & Synthesis

General Synthesis Pathway

A common route for the preparation of substituted benzenesulfonyl chlorides involves the diazotization of the corresponding aniline, followed by an acyl chlorination reaction.[11] This process offers a reliable method for introducing the sulfonyl chloride group onto the aromatic ring.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Diazotization: 3-Chloroaniline is dissolved in an acidic solution, such as hydrochloric acid, and cooled to below 10°C.[11] An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the 3-chlorobenzenediazonium salt intermediate.[11]

-

Acyl Chlorination: The resulting diazonium salt solution is then subjected to an acyl chlorination reaction. In a process analogous to the Sandmeyer reaction, the diazonium salt is treated with a solution of sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to yield this compound.[11]

-

Work-up: The final product is typically isolated through extraction with an organic solvent, followed by purification techniques such as distillation under reduced pressure.

Chemical Reactivity and Applications

The primary utility of this compound stems from its highly reactive sulfonyl chloride group, which acts as a potent electrophile.[1][2] This reactivity is fundamental to its application in drug development and organic synthesis.

Formation of Sulfonamides

A cornerstone reaction is its acylation of primary and secondary amines to form sulfonamides.[2][10] Sulfonamide moieties are crucial pharmacophores found in numerous therapeutic agents, including antibiotics and diuretics.[2] The reaction typically proceeds smoothly under mild alkaline conditions, often using an organic base like pyridine (B92270) as an acid scavenger.[10]

Caption: Reaction pathway for the formation of sulfonamides.

Other Applications

-

Pharmaceuticals: Serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][12]

-

Agrochemicals and Dyes: Used as an intermediate in the manufacturing of certain agrochemicals and dyes.[2]

-

Protecting Group: Employed in multi-step syntheses to protect amine and alcohol functional groups.[1]

Safety and Handling

This compound is a hazardous and corrosive chemical that requires strict safety protocols for handling and storage.[10][13]

| Hazard Category | Description | Precautionary Statements |

| Corrosion | Causes severe skin burns and eye damage.[][13][14] | Wear protective gloves, clothing, eye, and face protection.[13][14] (P280) |

| Inhalation | Corrosive upon inhalation.[10] | Do not breathe mist/vapors/spray.[13][14] Use in a well-ventilated area.[2] (P260) |

| Ingestion | Causes severe burns to the gastrointestinal tract.[13] | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13][14] (P301+P330+P331) |

| Reactivity | Reacts with water, potentially releasing acidic mist.[10] Moisture sensitive.[4][5] | Store under an inert atmosphere (nitrogen or argon).[][4][5] Keep container tightly sealed.[10] |

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]

-

Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.[13][14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible substances like strong bases and oxidizing agents.[10][13] Containers should be tightly sealed, corrosion-resistant, and stored at 2-8°C under an inert gas.[][4][5]

References

- 1. This compound | 2888-06-4 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 4. 2888-06-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 2888-06-4 [amp.chemicalbook.com]

- 6. This compound CAS#: 2888-06-4 [m.chemicalbook.com]

- 7. This compound | 2888-06-4 [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]

- 11. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound, 5G | Labscoop [labscoop.com]

Solubility Profile of 3-Chlorobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorobenzenesulfonyl chloride in various organic solvents. Understanding the solubility of this key intermediate is crucial for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document compiles available qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for such testing.

Core Data Presentation: Qualitative Solubility

This compound, a colorless to light yellow liquid, exhibits favorable solubility in a range of common organic solvents.[1][2] Its polar sulfonyl chloride group contributes to its compatibility with polar organic solvents, while the chlorobenzene (B131634) ring provides some nonpolar character.[1] The compound has limited solubility in water and is prone to hydrolysis.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Solubility | Source(s) |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1] |

| Benzene (B151609) | C₆H₆ | Nonpolar | Well dissolved | [2] |

| Chloroform | CHCl₃ | Polar Aprotic | Well dissolved | [1][2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Well dissolved | [2] |

| Water | H₂O | Polar Protic | Limited Solubility | [1][2] |

Experimental Protocols: General Methodology for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the cited literature, a general methodology for determining the solubility of a liquid organic compound in an organic solvent can be described as follows. This protocol is based on standard laboratory practices for solubility assessment.[5][6]

Objective: To determine the qualitative or semi-quantitative solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvent(s)

-

Small test tubes or vials

-

Graduated pipettes or burette

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for controlled temperature experiments)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any unwanted reactions or contamination.

-

Analyte Addition: Into a clean, dry test tube, add a precise, small volume of this compound (e.g., 0.1 mL).

-

Solvent Titration: Gradually add the selected organic solvent to the test tube in small, measured increments (e.g., 0.1 mL at a time) using a graduated pipette or burette.

-

Mixing: After each addition of the solvent, cap the test tube and vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and to observe for dissolution.

-

Observation: Visually inspect the solution after each mixing step. A compound is considered soluble if a single, clear, homogeneous phase is formed. If the compound remains as a separate phase (e.g., droplets, cloudiness), it is considered insoluble or sparingly soluble at that concentration.

-

Endpoint Determination: Continue adding the solvent until the this compound completely dissolves, forming a clear solution. Record the total volume of solvent added.

-

Data Interpretation: The solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or semi-quantitatively based on the volume of solvent required to dissolve the initial amount of the compound. For example, if 0.1 mL of the compound dissolves in less than 1 mL of the solvent, it can be considered highly soluble.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: A flowchart of the general experimental workflow for determining the solubility of a compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]

- 3. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Reactivity of 3-Chlorobenzenesulfonyl Chloride with Nucleophiles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-chlorobenzenesulfonyl chloride with a range of common nucleophiles. This compound is a pivotal reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its reactivity is characterized by the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. This document details the underlying reaction mechanisms, presents quantitative kinetic and thermodynamic data, provides detailed experimental protocols for key transformations, and offers visualizations of reaction pathways and experimental workflows. The influence of the 3-chloro substituent on the reactivity of the sulfonyl chloride group is a central focus, with comparative data provided to contextualize its electronic effects.

Introduction

Arenesulfonyl chlorides are a class of organic compounds of significant importance in synthetic chemistry, serving as precursors to a wide array of functional groups.[1] Among these, this compound (3-CBSC) is a versatile building block used in the synthesis of numerous pharmaceutical agents, agrochemicals, and dyes.[2] The presence of a chlorine atom in the meta position of the benzene (B151609) ring influences the electrophilicity of the sulfonyl group, thereby modulating its reactivity towards nucleophiles.[3]

The primary reaction pathway for 3-CBSC involves nucleophilic substitution at the sulfur atom, displacing the chloride ion.[2] This guide will explore the kinetics and mechanisms of these reactions with key classes of nucleophiles, providing a detailed understanding for researchers engaged in synthetic chemistry and drug development.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[2] It is soluble in a variety of organic solvents, including chloroform, dichloromethane, and acetone, but has limited solubility in water, where it is prone to hydrolysis.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₂S | [4] |

| Molecular Weight | 211.07 g/mol | |

| Melting Point | 21 °C | |

| Boiling Point | 102-104 °C at 1 mmHg | |

| Density | 1.499 g/mL at 25 °C | |

| Refractive Index | n20/D 1.568 |

General Reaction Mechanism

The reaction of this compound with nucleophiles generally proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. Two pathways are often considered: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate. For most strong nucleophiles, the reaction is thought to proceed through a mechanism with significant SN2 character.

The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group renders the sulfur atom highly electrophilic and thus susceptible to nucleophilic attack. The 3-chloro substituent on the benzene ring further enhances this electrophilicity through its inductive electron-withdrawing effect.

Reactivity with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of sulfonamide synthesis, a functional group prevalent in many antibacterial drugs. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Kinetic Data

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).

-

σ is the substituent constant (for a meta-chloro substituent, σ_meta ≈ +0.37).

-

ρ is the reaction constant.

For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a ρ value of +1.564 has been reported.[5] Assuming a similar sensitivity to electronic effects for aminolysis, the 3-chloro substituent is expected to increase the reaction rate.

Table 1: Estimated Relative Rate Constants for the Reaction with Aniline (B41778) at 25°C

| Sulfonyl Chloride | Substituent | σ | Estimated k/k₀ |

| Benzenesulfonyl chloride | H | 0.00 | 1.00 |

| This compound | 3-Cl | +0.37 | ~3.8 |

| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | +0.78 | ~16.6 |

Note: The k/k₀ value for this compound is an estimation based on the Hammett equation and the ρ value for alkaline hydrolysis.

Experimental Protocol: Synthesis of N-Phenyl-3-chlorobenzenesulfonamide

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity with Alcohol Nucleophiles: Synthesis of Sulfonate Esters

This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions.

Kinetic Data

The solvolysis of substituted benzenesulfonyl chlorides provides insight into their reactivity with alcohol nucleophiles. The electron-withdrawing 3-chloro group is expected to accelerate the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride.

Table 2: Solvolysis Rate Constants of Substituted Benzenesulfonyl Chlorides in 50% Acetone/Water at 25.0 °C

| Substituent | k (min⁻¹) | Reference |

| p-CH₃ | 0.0106 | [6] |

| H | 0.0146 | [6] |

| m-Cl | ~0.03 (Estimated) | |

| m-NO₂ | 0.044 | [6] |

Note: The rate constant for the m-Cl substituent is an estimation based on the trend observed for other substituents.

Experimental Protocol: Synthesis of Ethyl 3-chlorobenzenesulfonate

Materials:

-

This compound (1.0 eq)

-

Ethanol (B145695), anhydrous (1.5 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve anhydrous ethanol and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC. Once complete, quench the reaction by adding water.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude sulfonate ester.

-

Purify by distillation under reduced pressure or by column chromatography if necessary.

Reactivity with Thiol Nucleophiles: Synthesis of Thiosulfonates

The reaction of this compound with thiols or their corresponding thiolates yields thiosulfonates. These reactions are typically rapid due to the high nucleophilicity of sulfur.

Reactivity Considerations

Thiols are generally more nucleophilic than their corresponding alcohols, leading to faster reaction rates with sulfonyl chlorides. The reaction is often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Experimental Protocol: Synthesis of S-Phenyl 3-chlorobenzenethiosulfonate

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.0 eq)

-

Sodium hydroxide (B78521) (1.0 eq)

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of sodium thiophenolate by adding thiophenol to a solution of sodium hydroxide in ethanol.

-

In a separate flask, dissolve this compound in ethanol.

-

Slowly add the sulfonyl chloride solution to the stirred sodium thiophenolate solution at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Precipitate the product by adding water to the reaction mixture.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Hydrolysis of this compound

This compound is susceptible to hydrolysis, reacting with water to form 3-chlorobenzenesulfonic acid and hydrochloric acid. This reaction can be a competing pathway in reactions conducted in the presence of water.

Kinetic Data

The hydrolysis of arylsulfonyl chlorides has been studied extensively. The rate of hydrolysis is dependent on pH, with both neutral and base-catalyzed pathways contributing to the overall rate. The electron-withdrawing 3-chloro group is expected to increase the rate of hydrolysis compared to benzenesulfonyl chloride.

Table 3: Rate Coefficients for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C

| Substituent | Neutral Hydrolysis (k_w, s⁻¹) | Alkaline Hydrolysis (k_OH, M⁻¹s⁻¹) | Reference |

| p-OCH₃ | 1.8 x 10⁻⁴ | 0.8 | [5] |

| p-CH₃ | 2.5 x 10⁻⁴ | 1.5 | [5] |

| H | 3.4 x 10⁻⁴ | 4.4 | [5] |

| m-Cl | ~6 x 10⁻⁴ (Estimated) | ~20 (Estimated) | |

| p-NO₂ | 2.1 x 10⁻³ | 98 | [5] |

Note: The rate coefficients for the m-Cl substituent are estimations based on the Hammett relationship and data for other substituents.

References

- 1. This compound | 2888-06-4 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

3-Chlorobenzenesulfonyl chloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 3-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-CBSC) is a pivotal intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a reactive sulfonyl chloride group and a chlorinated benzene (B151609) ring, allows for diverse chemical transformations, primarily in the formation of sulfonamides and sulfonate esters.[1][2] This guide provides a comprehensive overview of the primary synthesis and purification methods for 3-CBSC, presenting detailed experimental protocols, comparative data, and process visualizations to aid researchers in their laboratory and development endeavors.

Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical pathways. The most prominent methods include the Sandmeyer-type reaction starting from 3-chloroaniline (B41212) and the direct chlorosulfonation of precursor compounds.

Synthesis from 3-Chloroaniline via Diazotization-Sulfonylation

This method, a variation of the Sandmeyer reaction, is a common and effective route. It involves the diazotization of 3-chloroaniline, followed by a sulfochlorination reaction, typically using sulfur dioxide in the presence of a copper catalyst. A detailed patent describes a similar process yielding the target compound with high purity.[3]

Experimental Protocol:

-

Diazotization: 127.5 g (1 mol) of 3-chloroaniline is added to a mixture of 333 ml (4 mol) of hydrochloric acid and 333 ml of water. The mixture is cooled to -5 °C.[3]

-

An aqueous solution of sodium nitrite (B80452) (72.5 g in 200 ml of water) is added dropwise, maintaining the temperature below 0 °C to form the diazonium salt.[3]

-

Sulfonylation: The resulting diazonium salt solution is added to a thionyl chloride solution containing a catalyst.

-

Work-up and Isolation: After the reaction is complete, the mixture is subjected to extraction with an organic solvent like ethyl acetate (B1210297). The organic layer is concentrated, and the product is crystallized by cooling to -5 °C.[3]

-

The crystals are filtered and dried to obtain pure this compound.[3]

Data Summary: Synthesis from 3-Chloroaniline

| Parameter | Value | Reference |

| Starting Material | 3-Chloroaniline | [3] |

| Key Reagents | HCl, NaNO₂, Thionyl Chloride | [3] |

| Reaction Type | Diazotization-Sulfonylation | [3][4] |

| Yield | 82.1% | [3] |

| Purity | High (based on NMR) | [3] |

| Temperature | -5 °C to 0 °C | [3] |

Process Visualization: Synthesis via Diazotization

Caption: Pathway from 3-chloroaniline to 3-CBSC.

Synthesis from Sulfonic Acids or their Salts

A classic and versatile method for preparing arylsulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt.[2][5] Common chlorinating agents include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[5]

Experimental Protocol (General Procedure):

-

Mixing: A finely divided, dry sodium 3-chlorobenzenesulfonate is mixed with a chlorinating agent (e.g., phosphorus pentachloride) in a round-bottomed flask.[5]

-

Heating: The mixture is heated in an oil bath, typically between 170-180 °C, for several hours to ensure the reaction goes to completion.[5] A reflux condenser is attached to the flask.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and water.[5]

-

Isolation: The dense this compound sinks to the bottom and is separated. It is then washed with water to remove inorganic acids.[5]

-

Purification: The crude product is purified by vacuum distillation.[5]

Data Summary: Synthesis from Sodium 3-Chlorobenzenesulfonate

| Parameter | Value | Reference |

| Starting Material | Sodium 3-chlorobenzenesulfonate | [5] |

| Key Reagents | PCl₅ or POCl₃ | [5] |

| Reaction Type | Chlorination | [5] |

| Yield | 74–87% (Typical for benzenesulfonyl chlorides) | [5] |

| Temperature | 170–180 °C | [5] |

Process Visualization: Synthesis from Sulfonate Salt

Caption: Pathway from sulfonate salt to 3-CBSC.

Purification Methodologies

The purity of this compound is critical for its subsequent use in synthesis. The primary methods for purification are vacuum distillation and crystallization.

Vacuum Distillation

Due to its relatively high boiling point and thermal sensitivity, vacuum distillation is the preferred method for purifying liquid this compound on a laboratory and industrial scale.[5] This technique lowers the boiling point, preventing thermal decomposition.

Experimental Protocol:

-

The crude this compound is placed in a distillation flask suitable for vacuum applications.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered.

-

The flask is heated gently in an oil bath.

-

Fractions are collected at the appropriate boiling point and pressure. The main fraction containing the pure product is collected separately from any lower or higher boiling impurities.[5]

Data Summary: Physical and Distillation Properties

| Parameter | Value | Reference |

| Boiling Point | 102-104 °C at 1 mmHg | |

| 142-145 °C at 16 Torr | [] | |

| Density | 1.499 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.568 |

Crystallization

For smaller quantities or to achieve very high purity, crystallization can be employed. This method relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures.

Experimental Protocol:

-

Washing: The crude product is first dissolved in a suitable solvent like diethyl ether. This solution is washed with 10% NaOH until colorless to remove acidic impurities, followed by a water wash.[7]

-

Drying: The organic solution is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄).[7]

-

Crystallization: The dried solution is filtered and cooled significantly (e.g., using a dry ice bath) to induce crystallization.[7]

-

Isolation: The purified crystals are collected by filtration and dried under vacuum.

-

A patent also describes a method of crystallizing the product by concentrating an ethyl acetate solution and cooling it to -5 °C.[3]

Process Visualization: General Purification Workflow

Caption: Purification options for crude 3-CBSC.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 2888-06-4 | Benchchem [benchchem.com]

- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

Spectroscopic Profile of 3-Chlorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzenesulfonyl chloride (CAS No: 2888-06-4), a key reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₆H₄Cl₂O₂S, with a molecular weight of 211.07 g/mol .[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would exhibit a complex multiplet in the aromatic region, typically between 7.5 and 8.0 ppm. The substitution pattern on the benzene (B151609) ring leads to distinct chemical shifts and coupling patterns for the four aromatic protons.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and sulfonyl chloride substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O and C-Cl bonds. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1580 - 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1380 - 1360 | Strong | SO₂ asymmetric stretch |

| ~1190 - 1170 | Strong | SO₂ symmetric stretch |

| ~800 - 700 | Strong | C-Cl stretch |

| ~600 - 500 | Strong | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[2] The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine atoms.

| m/z | Relative Abundance (%) | Assignment |

| 210, 212, 214 | Varies | [M]⁺ molecular ion cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 175 | High | [M - Cl]⁺ |

| 111, 113 | High | [C₆H₄Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, a liquid at room temperature.[3]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to prepare a thin film. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For a volatile compound like this, direct injection or infusion via a syringe pump is suitable for techniques like Electron Ionization (EI).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., EI).

-

Data Acquisition:

-

Ionization: In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural information.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-chlorobenzenesulfonyl chloride, a reactive chemical intermediate essential in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is a colorless to light yellow liquid or solid with a pungent odor.[1] It is highly reactive, particularly with nucleophilic reagents such as amines and alcohols, and will hydrolyze in the presence of water to release hydrochloric acid.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2888-06-4 | |

| Molecular Formula | C₆H₄Cl₂O₂S | [3][4] |

| Molecular Weight | 211.07 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | [1][4] |

| Density | ~1.499 g/mL at 25 °C | |

| Boiling Point | 102-104 °C at 1 mmHg | [5] |

| Melting Point | Approximately -16 °C to 21°C | [1][6] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and acetone. Limited solubility in water. | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3][7][8] It may also be corrosive to metals.[3][8]

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | GHS05 |

| Corrosive to Metals | 1 | H290: May be corrosive to metals | Danger | GHS05 |

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following are minimum recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection:

-

Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[7][9] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][7] Keep containers tightly sealed to prevent moisture ingress, which can lead to the evolution of corrosive hydrogen chloride gas.[1][9] Store in a corrosive-resistant container with a resistant inner liner.[3]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance to produce toxic and corrosive fumes.[8]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including sulfur oxides and hydrogen chloride.[7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1. Ensure adequate ventilation.[7][10]

-

Environmental Precautions: Prevent entry into sewers and waterways.[8]

-

Methods for Cleaning Up: Absorb small spills with inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[7][9] For large spills, dike the area and collect the material.

Experimental Protocols for Safety Data Determination

The quantitative safety data for chemical substances are determined by standardized experimental protocols. The following are examples of relevant OECD and ASTM guidelines.

Flash Point Determination

The flash point is determined using a closed-cup method. A common standard is ASTM E659: Standard Test Method for Autoignition Temperature of Liquid Chemicals .[2][3][11][12]

-

Principle: A sample of the chemical is placed in a heated vessel, and the temperature is gradually increased. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[12]

Skin Corrosion/Irritation Assessment

In vitro methods are now widely used to assess skin corrosion, reducing the need for animal testing. OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method is a key protocol.[1][13][14][15]

-

Principle: A test chemical is applied topically to a three-dimensional reconstructed human epidermis model.[13] The corrosive potential is determined by the resulting decrease in cell viability, which is measured by a colorimetric assay (e.g., MTT assay).[15]

Eye Irritation/Damage Assessment

OECD Test Guideline 405: Acute Eye Irritation/Corrosion provides the in vivo method, though in vitro alternatives are increasingly preferred.[4][6][7][8]

-

Principle (in vivo): A single dose of the substance is applied to the eye of an experimental animal, and the degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4][6]

Acute Oral Toxicity Assessment

Several OECD guidelines exist for determining acute oral toxicity, such as OECD 420 (Fixed Dose Procedure) , OECD 423 (Acute Toxic Class Method) , and OECD 425 (Up-and-Down Procedure) .[9][16][17][18][19]

-

Principle (OECD 425): This method involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This allows for the estimation of the LD50 (the dose expected to be lethal to 50% of the animals) with a reduced number of animals.[16][18]

Logical Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of hazardous chemicals like this compound in a research setting.

Caption: Safe handling workflow for this compound.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] Contact your institution's environmental health and safety department for specific guidance on the disposal of this compound and its contaminated materials. Do not dispose of this chemical down the drain.[7]

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful handling due to its corrosive nature. By understanding its properties, implementing appropriate safety precautions, and being prepared for emergencies, researchers can work with this chemical safely and effectively. This guide serves as a comprehensive resource to support those goals. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. restoredcdc.org [restoredcdc.org]

- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. researchgate.net [researchgate.net]

- 10. wef.org [wef.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. calnesis.com [calnesis.com]

- 13. oecd.org [oecd.org]

- 14. What is OECD 431, the in vitro skin corrosion test? [blog.yeswelab.fr]

- 15. iivs.org [iivs.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

An In-Depth Technical Guide to the Electrophilicity and Reaction Mechanism of 3-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, prized for its role in the formation of sulfonamides and sulfonate esters, which are key functional groups in a multitude of pharmaceutical agents. This technical guide provides a comprehensive analysis of the electrophilicity and reaction mechanisms of this compound. It delves into quantitative measures of its reactivity, detailed experimental protocols for its principal reactions, and the underlying mechanistic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating a deeper understanding and more effective utilization of this versatile compound.

Introduction

This compound (3-CBSC) is an aromatic sulfonyl chloride that serves as a potent electrophile in a wide array of chemical transformations.[1] Its unique structure, featuring a chlorine atom at the meta-position of the benzene (B151609) ring and a highly reactive sulfonyl chloride moiety, makes it an important building block in the synthesis of various organic compounds, including drugs, dyes, and agrochemicals.[1] The reactivity of 3-CBSC is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles.[1] Understanding the factors that influence its electrophilicity and the mechanisms of its reactions is crucial for optimizing synthetic routes and designing novel molecules with desired biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂O₂S |

| Molecular Weight | 211.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 102-104 °C at 1 mmHg |

| Density | 1.499 g/mL at 25 °C |

| Refractive Index | n20/D 1.568 |

Electrophilicity of this compound: A Quantitative Perspective

The electrophilicity of this compound is a critical determinant of its reactivity. This can be quantitatively assessed through both experimental kinetic data and computational chemistry approaches.

Hammett Analysis: Quantifying Substituent Effects

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. In this equation, 'k' is the rate constant for the reaction with a substituted benzene derivative, 'k₀' is the rate constant for the unsubstituted compound, 'σ' (sigma) is the substituent constant that depends on the nature and position of the substituent, and 'ρ' (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects.[2]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, suggesting the development of positive charge in the transition state.[2]

For the reaction of substituted benzenesulfonyl chlorides with anilines in methanol, a Hammett plot yields a ρ value that varies depending on the substituent on the aniline. For the reaction with 3,4-dimethylaniline, the ρ value is 1.14, while for m-nitroaniline, it is 0.44.[3] This variation indicates that the sensitivity of the reaction to the substituent on the benzenesulfonyl chloride is influenced by the nucleophilicity of the amine. Generally, electron-withdrawing substituents on the benzenesulfonyl chloride, such as the 3-chloro group, increase the electrophilicity of the sulfur atom and accelerate the reaction, which is consistent with a positive ρ value.[3]

Computational Chemistry Insights: LUMO Energy and Electrophilicity Index

Computational chemistry provides valuable tools for understanding the electronic properties and reactivity of molecules. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy corresponds to a greater ability to accept electrons, and thus higher electrophilicity.[4]

The global electrophilicity index (ω), as defined by Parr et al., provides a more comprehensive measure of electrophilicity. It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as follows: ω = μ²/2η. These parameters can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO.[5][6]

Reaction Mechanisms

The reactions of this compound with nucleophiles, such as amines and alcohols, generally proceed through a nucleophilic substitution mechanism at the sulfur atom.

Reaction with Amines: Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of sulfonamides. The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2-type) process.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the chloride leaving group and deprotonation by a base (often an excess of the amine or an added base like triethylamine (B128534) or pyridine) to yield the stable sulfonamide product.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Chlorobenzenesulfonyl Chloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorobenzenesulfonyl chloride, a pivotal reagent in organic synthesis and drug discovery. The document delves into the historical context of its synthesis, detailing the evolution of preparative methods from early chlorosulfonation and Sandmeyer reactions to more contemporary approaches. Detailed experimental protocols for key historical and modern syntheses are provided, alongside tabulated quantitative data for comparative analysis. The guide also features visualizations of fundamental reaction mechanisms and experimental workflows, rendered in the DOT language for clarity. This document serves as an essential resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development, offering in-depth insights into the properties, synthesis, and applications of this important chemical intermediate.

Introduction

This compound (3-CBSC), with the chemical formula C₆H₄Cl₂O₂S, is an organosulfur compound of significant interest in the chemical and pharmaceutical industries.[1] Its unique molecular architecture, featuring a benzene (B151609) ring substituted with a chlorine atom at the meta-position and a sulfonyl chloride functional group, imparts a high degree of reactivity, making it a versatile building block in organic synthesis.[1] The electrophilic nature of the sulfonyl chloride group allows for facile reactions with a wide array of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These moieties are integral components of numerous pharmaceutical agents, agrochemicals, and dyes.[1][2]

While the precise date and individual credited with the initial discovery of this compound are not definitively documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the late 19th and early 20th centuries. The pioneering work on the chlorosulfonation of aromatic compounds and the development of the Sandmeyer reaction provided the foundational synthetic routes for accessing a wide range of arylsulfonyl chlorides, including the 3-chloro substituted derivative. This guide will explore the historical progression of these synthetic methodologies and their application to the preparation of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂O₂S | [4] |

| Molecular Weight | 211.07 g/mol | [4] |

| CAS Number | 2888-06-4 | [4] |

| Appearance | Clear yellow liquid | [3] |

| Melting Point | 21 °C | [3] |

| Boiling Point | 102-104 °C at 1 mmHg | [3] |

| Density | 1.499 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.568 | [3] |

Historical and Modern Synthesis Methods

The synthesis of this compound has been achieved through several key chemical transformations. The two most prominent historical and industrially relevant methods are the chlorosulfonation of chlorobenzene (B131634) and the Sandmeyer reaction of 3-chloroaniline.

Chlorosulfonation of Chlorobenzene

The direct reaction of an aromatic compound with chlorosulfonic acid is a classical method for the preparation of arylsulfonyl chlorides.[2] In the case of chlorobenzene, this electrophilic aromatic substitution reaction yields a mixture of isomers, with the para-isomer (4-chlorobenzenesulfonyl chloride) generally being the major product due to steric and electronic effects. However, the meta-isomer is also formed and can be isolated.

Historical Context: Early investigations into the sulfonation and chlorosulfonation of aromatic compounds laid the groundwork for this synthetic approach. Patents from the mid-20th century describe various conditions for the chlorosulfonation of chlorobenzene to produce chlorobenzenesulfonyl chlorides.[5][6][7] These early methods often involved harsh conditions and the use of a large excess of chlorosulfonic acid.[8]

Reaction Mechanism Overview: The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from chlorosulfonic acid.

Sandmeyer-Type Reaction of 3-Chloroaniline

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a versatile method for the conversion of an aromatic amino group into various substituents via a diazonium salt intermediate. A modification of this reaction, often attributed to Meerwein, allows for the synthesis of arylsulfonyl chlorides.[9] This method is particularly useful for the regioselective synthesis of this compound from readily available 3-chloroaniline.

Historical Context: The application of the Sandmeyer reaction for the synthesis of sulfonyl chlorides was a significant advancement, offering a more regiocontrolled alternative to direct chlorosulfonation. Early procedures involved the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst.[9]

Experimental Protocols

Historical Method: Chlorosulfonation of Benzene Sulphonyl Chloride

This method, described in a 1977 patent, details the preparation of m-chlorobenzene sulphonyl chloride by the direct chlorination of benzene sulphonyl chloride.[9]

Procedure:

-

353 g (2 mols) of benzene sulphonyl chloride and 10 g of iron filings are placed in a suitable chlorination apparatus.

-

Chlorine gas is introduced at a temperature of 50° to 52° C until a weight increase of 72 g is observed.

-

The reaction mixture is then filtered by suction.

-

The filtrate is washed with ice water until neutral and subsequently dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

Yield: Approximately 315 g, corresponding to a calculated yield of 66% of the theoretical for m-chlorobenzene sulphonyl chloride.[9]

Modern Method: Sandmeyer-Type Synthesis from 2,6-Dichloroaniline (B118687) (Illustrative Example)

While specific to a different chloro-substituted aniline, this modern procedure from a 2017 publication illustrates the key steps and conditions of a contemporary Sandmeyer-type synthesis of an arylsulfonyl chloride.[10]

Procedure:

-

Concentrated hydrochloric acid (100 mL) is added to a solution of 2,6-dichloroaniline (16.2 g, 100 mmol, 1.0 equiv) in acetic acid (20 ml) in an open 250 mL beaker, resulting in a white suspension.

-

The suspension is cooled to below -5 °C in an acetone/ice bath.

-

A solution of sodium nitrite (B80452) (7.64 g, 111 mmol, 1.1 equiv) in water (18 ml) is added over 15 minutes, maintaining the temperature of the light orange mixture below -5 °C.[10]

Note: The subsequent steps would involve the reaction of the formed diazonium salt with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride.

Industrial Preparation of 4-Chlorobenzenesulfonyl Chloride (Illustrative of Chlorosulfonation)

This procedure outlines a typical industrial approach for the synthesis of the isomeric 4-chlorobenzenesulfonyl chloride via chlorosulfonation.[8]

Procedure:

-

Chlorobenzene (112.6 g, 1.0 mol) is added dropwise over 1 hour to chlorosulfonic acid (122 g, 1.05 mol) at 70°C.

-

The mixture is stirred at this temperature for an additional 15 minutes.[11]

-

Sulfamic acid (1 g) is added, followed by the dropwise addition of thionyl chloride (180 g, 1.5 mol) over 2 hours at 70°C.[11]

-

The reaction mixture is worked up to isolate the product.

Yield: 200.9 g (94.4% of theory) of 4-chlorobenzenesulfonyl chloride (calculated as dry material) with a purity of 95%.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of chlorobenzenesulfonyl chlorides.

Table 2: Reaction Conditions for the Synthesis of Chlorobenzenesulfonyl Chlorides

| Method | Starting Material | Reagents | Temperature (°C) | Time | Reference(s) |

| Chlorosulfonation | Benzene sulphonyl chloride | Chlorine, Iron filings | 50-52 | Not specified | [9] |

| Sandmeyer-Type | 2,6-Dichloroaniline | HCl, Acetic acid, NaNO₂ | < -5 | 15 min (diazotization) | [10] |

| Chlorosulfonation | Chlorobenzene | Chlorosulfonic acid, Thionyl chloride, Sulfamic acid | 70 | ~3.25 hours | [11] |

Table 3: Yields of Chlorobenzenesulfonyl Chloride Synthesis

| Method | Product | Yield (%) | Purity (%) | Reference(s) |

| Chlorosulfonation | m-Chlorobenzene sulphonyl chloride | 66 | Not specified | [9] |

| Chlorosulfonation | 4-Chlorobenzenesulfonyl chloride | 94.4 | 95 | [11] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits strong characteristic absorption bands for the sulfonyl chloride group (SO₂Cl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the benzene ring. A Chinese patent reports the ¹H-NMR data for this compound.[12]

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns.

Core Applications in Research and Development

This compound is a cornerstone reagent in the synthesis of a multitude of compounds with significant biological activity. Its primary application lies in the preparation of sulfonamides through reaction with primary and secondary amines. The resulting sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[13] The chlorine substituent at the meta-position can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Visualizing Key Reaction Mechanisms

The Sandmeyer Reaction for Arylsulfonyl Chloride Synthesis

The following diagram illustrates the generally accepted radical-nucleophilic aromatic substitution (SRNAr) mechanism for the Sandmeyer reaction to produce an arylsulfonyl chloride.

Caption: Mechanism of the Sandmeyer reaction for sulfonyl chloride synthesis.

The Hinsberg Test: Differentiating Amines

The Hinsberg test, developed by Oscar Hinsberg in 1890, utilizes a benzenesulfonyl chloride, such as this compound, to distinguish between primary, secondary, and tertiary amines.[12]

Caption: Workflow of the Hinsberg test for amine classification.

Conclusion

This compound, a compound with a rich history intertwined with the development of fundamental organic reactions, remains a chemical of paramount importance. Its utility as a precursor to sulfonamides ensures its continued relevance in the pharmaceutical and agrochemical industries. This guide has provided a detailed examination of its historical synthesis, modern preparative methods, and key chemical properties. The experimental protocols and quantitative data presented herein offer a valuable resource for chemists and researchers, while the visualized reaction mechanisms provide a clear conceptual understanding of its reactivity. As the demand for novel and complex organic molecules grows, the foundational role of versatile reagents like this compound in enabling innovation is undeniable.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 2888-06-4 | Benchchem [benchchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 8. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Sulfonamides Utilizing 3-Chlorobenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a critical pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents exhibiting antibacterial, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties. The synthesis of sulfonamides is a cornerstone reaction in drug discovery and development. 3-Chlorobenzenesulfonyl chloride is a versatile reagent for introducing the 3-chlorobenzenesulfonyl moiety, which can modulate the physicochemical and biological properties of the target molecules. This document provides detailed application notes and experimental protocols for the synthesis of a diverse set of sulfonamides using this compound as the starting material.

Applications in Drug Discovery

Sulfonamides derived from this compound are of significant interest in medicinal chemistry. The presence of the chlorine atom at the meta-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. One of the key areas of application for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1][2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, edema, and some types of cancer.[1][2] The sulfonamide group can coordinate to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme.

Experimental Protocols

The synthesis of sulfonamides from this compound is typically achieved through its reaction with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. Below are detailed protocols for the synthesis of representative sulfonamides.

Protocol 1: Synthesis of 3-Chloro-N-phenylbenzenesulfonamide (Reaction with an Aniline)

Materials:

-

This compound (1.0 eq)

-

Aniline (B41778) (1.0 eq)

-

Pyridine (B92270) (2.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane.

-

Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-Chloro-N-phenylbenzenesulfonamide.

Protocol 2: Synthesis of N-Benzyl-3-chlorobenzenesulfonamide (Reaction with a Primary Aliphatic Amine)

Materials:

-

This compound (1.0 eq)

-

Benzylamine (B48309) (1.1 eq)

-

Triethylamine (B128534) (TEA) (1.5 eq)

-

Tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-